(2S)-2-(carbamoylamino)pentanediamide
Description
(2S)-2-(Carbamoylamino)pentanediamide is a chiral diamide derivative of glutamic acid, featuring a carbamoyl group (-NH-C(=O)-NH₂) at the C2 position and amide substitutions at both terminal carboxylic acid positions. For example, carglumic acid (N-carbamoyl-L-glutamic acid; (2S)-2-(carbamoylamino)pentanedioic acid) is an FDA-approved drug for treating hyperammonemia due to N-acetylglutamate synthase deficiency .
Properties
CAS No. |
134958-17-1 |
|---|---|
Molecular Formula |
C6H12N4O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)pentanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-4(11)2-1-3(5(8)12)10-6(9)13/h3H,1-2H2,(H2,7,11)(H2,8,12)(H3,9,10,13)/t3-/m0/s1 |
InChI Key |
NQBHBXSQWRBTIE-VKHMYHEASA-N |
SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N)NC(=O)N |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)NC(=O)N |
Other CAS No. |
134958-17-1 |
Synonyms |
N(alpha)-carbamoyl-L-glutamine-1-amide N(alpha)-carbamoylglutamine-1-amide NCGA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Derivatives
(A) Carglumic Acid (N-Carbamoyl-L-Glutamic Acid)
- Formula : C₆H₁₀N₂O₅
- Structure : Retains terminal carboxylic acid groups.
- Applications : Metabolic disorders (e.g., urea cycle defects) .
- Key Differences : Carboxylic acids confer higher polarity and lower lipophilicity compared to diamides.
(B) (2S)-2-(Acetylamino)Pentanediamide
- Formula : C₇H₁₃N₃O₃
- Structure : Acetyl group (-COCH₃) at C2; terminal amides.
- Properties : Density = 1.231 g/cm³; Boiling Point = 630.1°C .
(C) Trofinetide
- Formula : C₂₁H₃₄N₄O₇
- Structure: (2S)-2-[[(2S)-1-(2-Aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid.
- Applications : Investigational drug for neurological disorders (e.g., Rett syndrome) .
- Key Differences: Incorporates a pyrrolidine ring and aminoacetyl group, enhancing receptor targeting.
(D) STAT3 Inhibitor (IC50 = 300.0 nM)
- Structure : A pentanediamide derivative with complex peptide-like substitutions.
- Activity : Inhibits STAT3 signaling, relevant in cancer and inflammatory diseases .
- Key Differences : Extended substituents enable selective protein interactions.
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs.
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